Ndelta-Chloroacetyl-L-ornithine
Overview
Description
Ndelta-Chloroacetyl-L-ornithine is a derivative of the amino acid L-ornithine, characterized by the presence of a chloroacetyl group attached to the delta nitrogen atom of the ornithine molecule. This compound has the chemical formula C7H13ClN2O3 and a molecular weight of 208.64 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ndelta-Chloroacetyl-L-ornithine typically involves the reaction of L-ornithine with chloroacetyl chloride. The reaction is carried out in an aqueous or organic solvent, often in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization, filtration, and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ndelta-Chloroacetyl-L-ornithine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Bases: Sodium hydroxide or potassium carbonate are often used to facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields L-ornithine and chloroacetic acid .
Scientific Research Applications
Ndelta-Chloroacetyl-L-ornithine has a wide range of applications in scientific research:
Mechanism of Action
Ndelta-Chloroacetyl-L-ornithine exerts its effects primarily by inhibiting the enzyme ornithine decarboxylase. This enzyme catalyzes the decarboxylation of ornithine to form putrescine, a key step in polyamine biosynthesis. By inhibiting this enzyme, this compound disrupts polyamine production, leading to reduced cell proliferation and potential anti-cancer effects . The compound interacts with the enzyme’s active site, forming hydrogen bonds and other interactions that prevent the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine: Another derivative of L-ornithine with potential therapeutic applications.
L-Ornithine: The parent compound, which is a non-protein amino acid involved in the urea cycle.
Uniqueness
Ndelta-Chloroacetyl-L-ornithine is unique due to its specific inhibitory effect on ornithine decarboxylase, which is not observed with other similar compounds. This makes it a valuable tool in research focused on polyamine biosynthesis and its role in cell proliferation and cancer .
Properties
IUPAC Name |
(2S)-2-amino-5-[(2-chloroacetyl)amino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3/c8-4-6(11)10-3-1-2-5(9)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHUBSGWLQBGKD-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942776 | |
Record name | N~5~-(2-Chloro-1-hydroxyethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20584-81-0 | |
Record name | N-delta-chloroacetyl-L-ornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020584810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~5~-(2-Chloro-1-hydroxyethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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